3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID
Overview
Description
3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID is an organoboron compound with the molecular formula C7H6BCl3O2. It is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
The primary target of (3,4,5-Trichloro-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
(3,4,5-Trichloro-2-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, where oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by (3,4,5-Trichloro-2-methylphenyl)boronic acid is the SM coupling reaction . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a crucial step in the synthesis of various organic compounds .
Pharmacokinetics
Boronic acids, including (3,4,5-trichloro-2-methylphenyl)boronic acid, have seen a significant increase in their use in drug discovery due to their desirable properties. These properties potentially enhance the potency of drugs and/or improve their pharmacokinetic profiles.
Result of Action
The molecular and cellular effects of (3,4,5-Trichloro-2-methylphenyl)boronic acid’s action are primarily related to its role in the SM coupling reaction . By participating in this reaction, (3,4,5-Trichloro-2-methylphenyl)boronic acid facilitates the formation of new carbon–carbon bonds, contributing to the synthesis of a wide range of organic compounds .
Action Environment
The action of (3,4,5-Trichloro-2-methylphenyl)boronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction, in which (3,4,5-Trichloro-2-methylphenyl)boronic acid participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out under a wide range of environmental conditions. Furthermore, (3,4,5-Trichloro-2-methylphenyl)boronic acid is a relatively stable compound, which suggests that it has good stability under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID typically involves the hydroboration of alkenes or alkynes. This process is rapid and allows for the formation of the corresponding alkyl or alkenylborane . The reaction conditions are generally mild and can be tailored to specific needs.
Industrial Production Methods
Industrial production methods for this compound often involve the use of palladium-catalyzed cross-coupling reactions. These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the boronic acid group.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases, and solvents like water or organic solvents. The reaction conditions are generally mild and can be adjusted based on the desired outcome .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in Suzuki–Miyaura coupling reactions, the major products are typically biaryl compounds .
Scientific Research Applications
3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4,5-TRICHLORO-2-METHYLPHENYLBORONIC ACID include:
- 3-Chloro-2-methylphenylboronic acid
- 3,4-Dichlorophenylboronic acid
- 4-Chloro-2-methylphenylboronic acid
- 2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid
- 3,5-Dichlorophenylboronic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of products formed in chemical reactions .
Properties
IUPAC Name |
(3,4,5-trichloro-2-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BCl3O2/c1-3-4(8(12)13)2-5(9)7(11)6(3)10/h2,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKATBSATBTEKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1C)Cl)Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BCl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674543 | |
Record name | (3,4,5-Trichloro-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-34-9 | |
Record name | (3,4,5-Trichloro-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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